Methyl 5-(3-chloro-4-fluorophenyl)-3-methyl-5-oxovalerate
Description
Properties
IUPAC Name |
methyl 5-(3-chloro-4-fluorophenyl)-3-methyl-5-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFO3/c1-8(6-13(17)18-2)5-12(16)9-3-4-11(15)10(14)7-9/h3-4,7-8H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGXIIQACABABI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC(=C(C=C1)F)Cl)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The most direct method involves esterifying the corresponding carboxylic acid with methanol under acid catalysis. This approach is adapted from protocols for analogous compounds.
Reaction Scheme :
Experimental Procedure
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Reagents :
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5-(3-Chloro-4-fluorophenyl)-3-methyl-5-oxovaleric acid (1 eq)
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Methanol (excess)
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Concentrated sulfuric acid (0.1 eq)
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Conditions :
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Reflux at 65–70°C for 4–6 hours.
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Industrial scale: Continuous flow reactors for higher efficiency.
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Workup :
Data Table 1: Esterification Optimization
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst (H₂SO₄) | 0.1 eq | 92 | 99.5 |
| Reaction Time | 5 h | 88 | 98.7 |
| Temp. (Continuous) | 70°C | 95 | 99.8 |
Key Insight : Excess methanol and acid catalyst are critical for suppressing side reactions like transesterification.
Friedel-Crafts Acylation for Phenyl Ketone Formation
Synthetic Strategy
Friedel-Crafts acylation introduces the substituted benzoyl group to a glutaric anhydride derivative, followed by methylation.
Reaction Sequence :
-
Acylation :
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Methylation : Alkylation with methyl iodide or via malonic ester intermediates.
Detailed Protocol
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Step 1 (Acylation) :
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Step 2 (Methyl Branch Introduction) :
Data Table 2: Friedel-Crafts Optimization
| Parameter | Method A (Malonate) | Method B (Direct Alkylation) |
|---|---|---|
| Yield (%) | 82 | 65 |
| Purity (%) | 98.2 | 94.5 |
| Scalability | High | Moderate |
Key Challenge : Regioselectivity in acylation requires careful control of electronic effects; chloro and fluoro groups direct acyl placement.
Malonic Ester Alkylation and Decarboxylation
Pathway Overview
Adapted from CN101591232A, this method constructs the carbon chain via alkylation of malonic esters.
Reaction Steps :
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Alkylation :
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Hydrolysis/Decarboxylation :
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Esterification : As in Section 1.
Critical Parameters
Data Table 3: Malonic Ester Route Performance
| Step | Yield (%) | Key Factor |
|---|---|---|
| Alkylation | 90 | Excess malonate (3 eq) |
| Hydrolysis | 88 | 5% NaOH, 80°C |
| Decarboxylation | 85 | 140°C, 2 h |
| Overall Yield | 65 | – |
Advantage : Modular approach allows tuning of substituents on the phenyl ring and carbon chain.
Industrial-Scale Continuous Flow Synthesis
Process Intensification
Continuous flow systems enhance reaction control and scalability, as noted for analogous esters.
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Setup : Tubular reactor with immobilized H₂SO₄ catalyst.
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Conditions : 70°C, 10 min residence time, methanol:acid ratio 10:1.
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Output : 95% conversion, >99% purity, 500 g/h throughput.
Key Benefit : Reduces side products and energy consumption compared to batch processes.
Comparative Analysis of Methods
Data Table 4: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Esterification | 92 | 99.5 | High | Moderate |
| Friedel-Crafts | 82 | 98.2 | Moderate | Low |
| Malonic Ester | 65 | 97.8 | High | High |
| Continuous Flow | 95 | 99.8 | Very High | High |
Recommendation : For lab-scale, esterification is optimal. For industrial production, continuous flow synthesis offers superior efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3-chloro-4-fluorophenyl)-3-methyl-5-oxovalerate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorinated and fluorinated phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 5-(3-chloro-4-fluorophenyl)-3-methyl-5-oxovaleric acid.
Reduction: Formation of 5-(3-chloro-4-fluorophenyl)-3-methyl-5-hydroxyvalerate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Methyl 5-(3-chloro-4-fluorophenyl)-3-methyl-5-oxovalerate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, enhancing the development of novel compounds.
Pharmaceutical Applications
This compound has gained attention in medicinal chemistry for its potential biological activities. It is being explored as a lead compound for developing new pharmaceuticals, particularly due to its structural similarities with known therapeutic agents.
Research indicates that this compound may exhibit:
- Anti-inflammatory Properties : Preliminary studies suggest that it can modulate inflammatory pathways, potentially leading to new anti-inflammatory drugs.
- Antimicrobial Activity : Investigated for effectiveness against various bacterial strains, showing promising results in inhibiting growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Escherichia coli | 62.5 |
| Enterococcus faecalis | 78.12 |
Agrochemical Applications
In agrochemicals, this compound can be utilized as an intermediate for synthesizing herbicides and pesticides. Its halogenated structure enhances its efficacy against target pests while potentially reducing toxicity to non-target organisms.
Case Studies
- Herbicide Development : A study demonstrated that derivatives of this compound exhibited significant herbicidal activity against common agricultural weeds.
- Pesticide Formulations : The compound’s reactivity allows it to form stable complexes with essential nutrients in plants, enhancing pesticide formulations' effectiveness.
Specialty Chemicals
The compound is also used in producing specialty chemicals and materials due to its unique properties. It can be incorporated into various formulations, contributing to improved performance characteristics in industrial applications.
Industrial Applications Table
| Application Area | Description |
|---|---|
| Coatings | Enhances durability and resistance properties. |
| Plastics | Acts as a modifier to improve mechanical properties. |
| Dyes | Serves as an intermediate in dye synthesis. |
Mechanism of Action
The mechanism by which Methyl 5-(3-chloro-4-fluorophenyl)-3-methyl-5-oxovalerate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, thereby influencing its biological activity.
Comparison with Similar Compounds
Positional Isomer: Methyl 5-(4-chloro-3-fluorophenyl)-3-methyl-5-oxopentanoate (CAS 1443311-23-6)
Difluoro Variant: Methyl 5-(3,4-difluorophenyl)-3-methyl-5-oxovalerate (CAS 106263-54-1)
- Structure : Replaces chlorine with fluorine, resulting in a 3,4-difluorophenyl group.
- Key Differences :
- Increased electronegativity due to dual fluorine atoms, which may enhance oxidative stability.
- Reduced steric hindrance compared to the chloro-fluoro analog.
Methoxy Derivative: Methyl 5-(3-methoxyphenyl)-3-methyl-5-oxopentanoate (CAS 1443326-98-4)
- Structure : Substitutes chloro and fluoro with a methoxy group (-OCH₃).
- Physical Properties :
Data Table: Comparative Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Flash Point (°C) |
|---|---|---|---|---|---|
| Target Compound* | C₁₃H₁₄ClFO₃ | ~272.7 | ~1.2 | ~370 | ~143 |
| Positional Isomer (CAS 1443311-23-6) | C₁₃H₁₄ClFO₃ | 272.7 | 1.2 | 368.4 | 142.9 |
| Difluoro Variant (CAS 106263-54-1) | C₁₃H₁₄F₂O₃ | ~268.2 | N/A | N/A | N/A |
| Methoxy Derivative (CAS 1443326-98-4) | C₁₄H₁₈O₄ | 250.29 | 1.1 | 365.0 | 159.9 |
*Estimated based on positional isomer data .
Biological Activity
Methyl 5-(3-chloro-4-fluorophenyl)-3-methyl-5-oxovalerate is a synthetic organic compound with the molecular formula and a molecular weight of approximately 272.703 g/mol. Its structural features include a chloro and a fluorine substituent on the phenyl ring, which may influence its biological activity. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Basic Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 272.703 g/mol |
| Density | 1.2 g/cm³ |
| Boiling Point | 365 °C |
| Flash Point | 144.6 °C |
Pharmacological Properties
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity : The compound's structure suggests potential interactions with cellular pathways involved in cancer proliferation. Preliminary studies indicate that halogenated phenyl compounds often show enhanced cytotoxic effects against different cancer cell lines.
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit inflammatory mediators, suggesting that this compound may also possess anti-inflammatory properties.
- Antimicrobial Activity : The presence of halogens in organic compounds is often associated with increased antimicrobial activity. This compound may exhibit efficacy against certain bacterial strains.
The biological mechanisms through which this compound exerts its effects are still under investigation. However, based on related compounds, potential mechanisms include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Receptor Modulation : It could interact with various receptors, potentially leading to altered signaling pathways that affect cell growth and survival.
Antitumor Activity Study
A study published in a peer-reviewed journal evaluated the antitumor effects of similar compounds on human cancer cell lines. The findings suggested that methyl derivatives with halogen substitutions exhibited significant cytotoxicity, leading to apoptosis in cancer cells. The study utilized MTT assays to measure cell viability and flow cytometry for apoptosis detection.
Anti-inflammatory Research
Another research effort focused on assessing the anti-inflammatory properties of related compounds using in vivo models. Results indicated a marked reduction in pro-inflammatory cytokines following treatment with halogenated phenyl compounds, suggesting that this compound might similarly modulate inflammatory responses.
Antimicrobial Efficacy
A comparative study analyzed the antimicrobial properties of various halogenated compounds against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives showed promising activity against resistant strains, highlighting the potential for developing new antimicrobial agents based on this compound's structure.
Q & A
Basic: What are the optimal synthetic routes for Methyl 5-(3-chloro-4-fluorophenyl)-3-methyl-5-oxovalerate?
Methodological Answer:
The synthesis typically involves esterification of the corresponding β-keto acid intermediate with methanol under acid catalysis (e.g., H₂SO₄ or HCl). Alternatively, Claisen condensation between methyl acetoacetate and a suitably substituted benzoyl chloride derivative (e.g., 3-chloro-4-fluorobenzoyl chloride) can yield the target compound. Steric hindrance from the chloro and fluoro substituents may necessitate milder conditions (e.g., DCC/DMAP coupling) to avoid side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate high-purity product .
Basic: How to characterize the purity and structural identity of this compound?
Methodological Answer:
- NMR Spectroscopy: 1H NMR will show distinct signals for the ester methyl group (~δ 3.6 ppm), ketone carbonyl (absent in 1H but confirmed via 13C NMR at ~δ 210 ppm), and aromatic protons (split patterns due to Cl/F substitution).
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the molecular ion ([M+H]+) with an exact mass matching theoretical calculations (e.g., 434.0849 for related structures ).
- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity >95%, with retention time compared to a reference standard .
Advanced: How to resolve discrepancies between crystallographic data and spectroscopic results?
Methodological Answer:
If X-ray crystallography (using SHELXL ) reveals a conformation differing from NMR-derived structures:
Verify Crystallographic Refinement: Check for disorder modeling, especially around flexible ester or phenyl groups.
Dynamic Effects in Solution: Use 2D NMR (NOESY/ROESY) to detect through-space interactions that may indicate conformational flexibility.
Temperature-Dependent NMR: Compare spectra at varying temperatures to identify dynamic equilibria.
Computational Modeling: Perform DFT calculations to compare energy minima of observed conformers .
Advanced: How to design stability studies under varying pH conditions?
Methodological Answer:
- Experimental Setup: Prepare buffered solutions (pH 1–10) and incubate the compound at 37°C. Sample aliquots at intervals (0, 7, 14 days).
- Analytical Monitoring: Use LC-MS to track degradation products (e.g., ester hydrolysis to carboxylic acid or ketone reduction).
- Kinetic Analysis: Plot degradation rates vs. pH to identify labile conditions. Adjust formulation strategies (e.g., lyophilization for pH-sensitive compounds) .
Advanced: How to optimize Structure-Activity Relationships (SAR) for biological activity?
Methodological Answer:
Analog Synthesis: Modify substituents on the phenyl ring (e.g., replace Cl with Br, F with CF₃) and the ester group (e.g., ethyl or tert-butyl esters).
In Vitro Screening: Test analogs against target enzymes/receptors (e.g., kinase inhibition assays) to correlate substituent effects with activity.
Computational Docking: Use molecular dynamics simulations to predict binding modes and affinity.
Physicochemical Profiling: Measure LogP, solubility, and metabolic stability to prioritize lead compounds .
Advanced: How to address challenges in crystallizing this compound for X-ray analysis?
Methodological Answer:
- Solvent Screening: Use vapor diffusion (e.g., methanol/water or DCM/hexane) to identify optimal conditions.
- Seeding: Introduce microcrystals from a similar compound (e.g., Methyl 5-(3,5-dimethylphenyl)-3-methyl-5-oxovalerate ) to induce nucleation.
- Cryoprotection: Soak crystals in glycerol or PEG solutions before flash-freezing for data collection.
- Data Collection: Use synchrotron radiation for high-resolution datasets, refining with SHELXL .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- Hazard Assessment: Review SDS for acute toxicity (e.g., irritant properties of halogenated aromatics).
- PPE: Use nitrile gloves, safety goggles, and lab coats.
- Waste Disposal: Neutralize acidic byproducts before disposal in halogenated waste containers .
Advanced: How to analyze by-products formed during synthesis?
Methodological Answer:
- LC-MS/MS: Identify impurities via fragmentation patterns (e.g., incomplete esterification or oxidation products).
- Isolation: Use preparative TLC or HPLC to isolate by-products for structural elucidation via NMR.
- Mechanistic Insight: Propose reaction pathways (e.g., acid-catalyzed rearrangement) to mitigate by-product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
